Tetramethylcyclam
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylcyclam can be synthesized through the N-tetraalkylation of azamacrocycles. One efficient protocol involves using a partially miscible aqueous-organic solvent system with propargyl bromide, benzyl bromide, and related halides . The reaction mixture is shaken, not stirred, to achieve optimal results. Another common method is the Eschweiler-Clarke methylation, where cyclam is treated with formaldehyde and formic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Tetramethylcyclam undergoes various chemical reactions, including oxidation, reduction, and substitution. It forms complexes with metal ions, which can exhibit different stereochemistry based on the reaction conditions and the nature of the metal ion .
Common Reagents and Conditions:
Oxidation: Reactions with oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reactions with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include metal complexes with varying coordination geometries and oxidation states. For example, reactions with arsenic or antimony chlorides result in the formation of chlorooxo complexes .
Scientific Research Applications
Tetramethylcyclam has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetramethylcyclam involves its ability to form stable complexes with metal ions. The compound’s tetraazamacrocyclic structure allows it to coordinate with metal ions through its nitrogen atoms, forming a stable chelate. This coordination can influence the reactivity and stability of the metal ion, making this compound a valuable ligand in various chemical processes .
Comparison with Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): The parent compound of tetramethylcyclam, known for its high affinity for metal ions.
Cyclen (1,4,7,10-tetraazacyclododecane): Another azamacrocycle with similar coordination properties but a smaller ring size.
Uniqueness: this compound is unique due to its methyl groups, which enhance its solubility and stability compared to its parent compound, cyclam. The presence of methyl groups also influences the stereochemistry of the metal complexes formed, providing additional versatility in coordination chemistry .
Properties
Molecular Formula |
C14H36N4+4 |
---|---|
Molecular Weight |
260.46 g/mol |
IUPAC Name |
1,4,8,11-tetramethyl-1,4,8,11-tetrazoniacyclotetradecane |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3/p+4 |
InChI Key |
HRFJEOWVAGSJNW-UHFFFAOYSA-R |
Canonical SMILES |
C[NH+]1CCC[NH+](CC[NH+](CCC[NH+](CC1)C)C)C |
Origin of Product |
United States |
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